molecular formula C19H22N4O3 B2768143 (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone CAS No. 1286710-92-6

(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone

Cat. No. B2768143
CAS RN: 1286710-92-6
M. Wt: 354.41
InChI Key: VSLSESCRDDSVBG-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a piperazine ring, and a benzofuran ring . These types of compounds are often used in medicinal chemistry due to their diverse biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and piperazine rings are both five-membered rings with nitrogen atoms, while the benzofuran is a fused ring system containing an oxygen atom .


Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds with these types of rings are solid at room temperature .

Scientific Research Applications

Antiparasitic Activity

The compound’s structure suggests potential antiparasitic properties. Researchers have explored its efficacy against protozoan parasites such as Leishmania . Further investigations could focus on optimizing its activity and understanding its mechanism of action.

Antibacterial Potential

The sulfonamide functionality within this compound has been associated with antibacterial activity . Investigating its effectiveness against specific bacterial strains could provide valuable insights for drug development.

Anti-HIV Activity

Some literature indicates that sulfonamide-containing compounds exhibit anti-HIV properties . Exploring this compound’s potential as an anti-HIV agent could contribute to the fight against HIV/AIDS.

Cytotoxicity Evaluation

Researchers have synthesized similar compounds and evaluated their cytotoxicity against cancer cell lines such as HeLa and MCF-7 . Investigating this compound’s cytotoxic effects could guide its application in cancer research.

Antitubercular Activity

Derivatives containing indole moieties have shown promise as antitubercular agents . Considering the structural features of this compound, it might be worth exploring its activity against Mycobacterium tuberculosis .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Compounds containing these types of rings are often used in medicinal chemistry and can have a wide range of biological activities .

Future Directions

The future directions for research on this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

(7-methoxy-1-benzofuran-2-yl)-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c1-25-16-5-2-4-15-14-17(26-18(15)16)19(24)22-11-8-21(9-12-22)10-13-23-7-3-6-20-23/h2-7,14H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSLSESCRDDSVBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCN(CC3)CCN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone

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